Superior Cytotoxic Activity of Isovalerylshikonin Versus Shikonin in Leukemia Cells
In a systematic comparison of shikonin and 14 derivatives on U937 leukemia cells, isovalerylshikonin was among four derivatives (isobutyrylshikonin, 2-methylbutyrylshikonin, isovalerylshikonin, and β,β-dimethylacrylshikonin) that demonstrated greater cytotoxic activity than the parent compound shikonin [1]. All active derivatives induced apoptosis as confirmed by AnnexinV-PI analysis [1].
| Evidence Dimension | Cytotoxic activity against U937 leukemia cells |
|---|---|
| Target Compound Data | More active than shikonin (ranked among top four of 14 derivatives tested) |
| Comparator Or Baseline | Shikonin (parent compound) |
| Quantified Difference | Activity exceeded that of shikonin; exact IC50 values not reported in abstract but isovalerylshikonin was explicitly identified as one of four derivatives showing superior activity relative to parent shikonin |
| Conditions | U937 human leukemia cell line; in vitro cytotoxicity assay; apoptosis confirmed via AnnexinV-PI flow cytometry |
Why This Matters
Researchers investigating shikonin-based anticancer agents should preferentially select isovalerylshikonin over the parent shikonin for leukemia models where enhanced cytotoxic potency is required.
- [1] Zhao Q, Assimopoulou AN, Klauck S, et al. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells. Oncotarget. 2015;6(36):38934-38951. View Source
